
Acide 2-oxo-1-phényl-1,2-dihydropyridine-3-carboxylique
Vue d'ensemble
Description
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Précurseurs de médicaments
Ce composé sert de précurseur dans la synthèse de divers médicaments. Ses dérivés sont synthétisés par des réactions avec des nitriles méthyléniques actifs et sont considérés comme précieux pour leur potentiel en tant que précurseurs de médicaments . La flexibilité structurale de ce composé permet la création d'une gamme diversifiée d'agents pharmacologiquement actifs.
Ligands pour la complexation
Acide 2-oxo-1-phényl-1,2-dihydropyridine-3-carboxylique : est intéressant en tant qu'agent complexant . Il peut former des complexes avec des métaux, qui peuvent être utilisés en catalyse ou dans le cadre de capteurs en chimie analytique. La capacité à former des complexes stables est cruciale pour les applications en surveillance environnementale et en pharmacologie.
Agents neuroprotecteurs
Des dérivés de ce composé ont montré des effets neuroprotecteurs. Cette application est particulièrement pertinente dans le développement de traitements pour les maladies neurodégénératives, où la protection des cellules nerveuses contre les dommages est un objectif principal .
Effets hypolipidémiants et hypocholestérolémiants
L'acide nicotinique et ses dérivés, y compris l'This compound, ont démontré des effets hypolipidémiants et hypocholestérolémiants . Ces propriétés sont importantes pour le développement de thérapies visant à gérer les taux de cholestérol et à prévenir les maladies cardiovasculaires.
Activités antimicrobiennes et cytotoxiques
La recherche indique que certains dérivés présentent des activités antimicrobiennes et cytotoxiques . Ces résultats sont prometteurs pour le développement de nouveaux antibiotiques et de traitements contre le cancer, où la capacité à cibler et à détruire sélectivement les cellules nocives est essentielle.
Inhibiteurs de processus cellulaires
Les dérivés du composé sont également étudiés comme inhibiteurs de divers processus cellulaires, tels que le fuseau monoplaire 1 (MPS1) et l'Aurora kinase, qui sont importants dans la division cellulaire . Cette application est cruciale dans la recherche sur le cancer, où le contrôle de la prolifération des cellules cancéreuses est un objectif clé.
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used as drug precursors or perspective ligands , suggesting potential interactions with various biological targets.
Mode of Action
It’s synthesized from the reaction of meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles . This suggests that it may interact with its targets through similar chemical reactions.
Result of Action
As a potential drug precursor or ligand , it could have various effects depending on the specific targets and pathways it interacts with.
Analyse Biochimique
Biochemical Properties
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as a potential complexating agent, which means it can form stable complexes with metal ions and other biomolecules . This property is particularly useful in pharmaceutical applications, where it can enhance the stability and efficacy of drugs. The compound interacts with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are involved in redox reactions. These interactions can modulate the activity of these enzymes, thereby influencing metabolic pathways and cellular processes.
Cellular Effects
The effects of 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid on various cell types and cellular processes are diverse. It has been shown to exhibit neuroprotective effects, which can be attributed to its ability to modulate cell signaling pathways and gene expression . The compound influences cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production. Additionally, it has been observed to affect cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy.
Molecular Mechanism
At the molecular level, 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions . For example, the compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can alter the phosphorylation status of target proteins, thereby affecting gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that the compound can have sustained effects on cellular functions, including prolonged modulation of enzyme activities and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
Studies on the dosage effects of 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid in animal models have revealed important insights into its pharmacological properties. The compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At very high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s role in these pathways underscores its potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is a key factor in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the mitochondria and the nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of the compound in these subcellular locations allows it to interact with specific biomolecules, thereby exerting its biological effects.
Propriétés
IUPAC Name |
2-oxo-1-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDWSPYXCCAUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610610 | |
| Record name | 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868171-81-7 | |
| Record name | 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
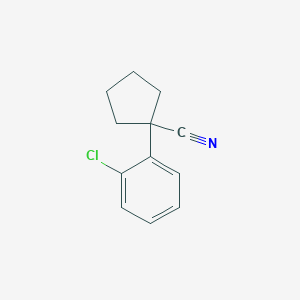
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1628100.png)
![Methyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1628102.png)

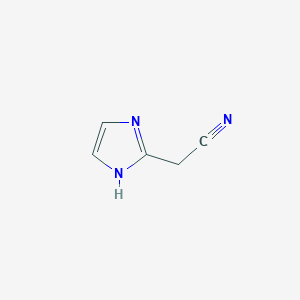


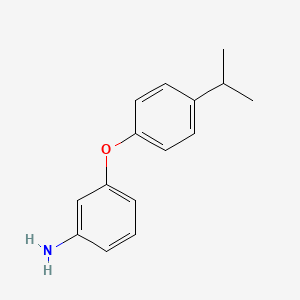

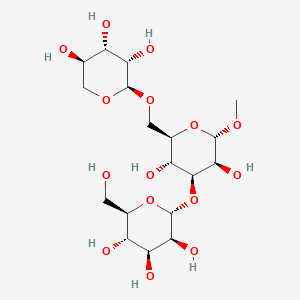

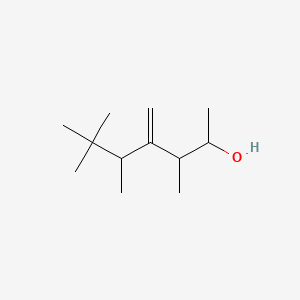
![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1628115.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol](/img/structure/B1628116.png)
